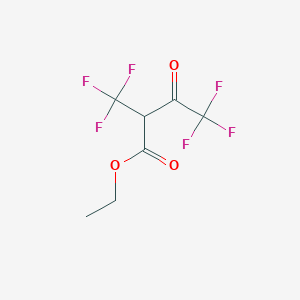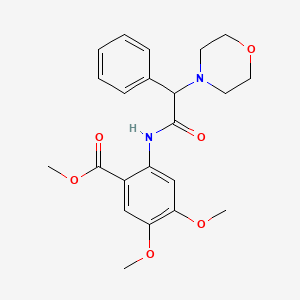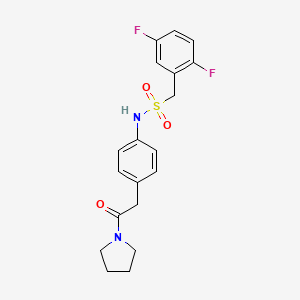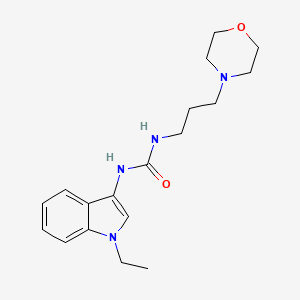![molecular formula C8H12ClN3O2 B2844525 2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide CAS No. 2411254-80-1](/img/structure/B2844525.png)
2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide is an organic compound that features a chloroacetamide group attached to a 1,2,4-oxadiazole ring
準備方法
The synthesis of 2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.
Introduction of the chloroacetamide group: This step often involves the reaction of the oxadiazole intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Final assembly: The final product is obtained by coupling the intermediate with 2-methylpropylamine under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated processes and large-scale reactors.
化学反応の分析
2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, resulting in the formation of carboxylic acids and amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction.
科学的研究の応用
2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological research: It is used as a tool to study various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes.
類似化合物との比較
2-Chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide can be compared with other similar compounds such as:
2-Chloro-N-[2-methyl-1-(1,2,4-thiadiazol-3-yl)propyl]acetamide: This compound features a thiadiazole ring instead of an oxadiazole ring, which may result in different biological activities and chemical properties.
2-Chloro-N-[2-methyl-1-(1,3,4-oxadiazol-3-yl)propyl]acetamide: This compound has a different substitution pattern on the oxadiazole ring, which can affect its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the chloroacetamide and oxadiazole moieties, leading to its distinct chemical and biological activities.
特性
IUPAC Name |
2-chloro-N-[2-methyl-1-(1,2,4-oxadiazol-3-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-5(2)7(11-6(13)3-9)8-10-4-14-12-8/h4-5,7H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUMJHFMUPGWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NOC=N1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
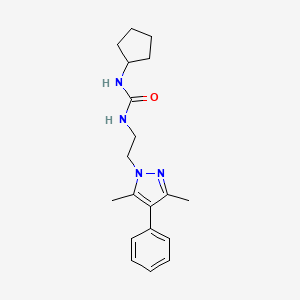
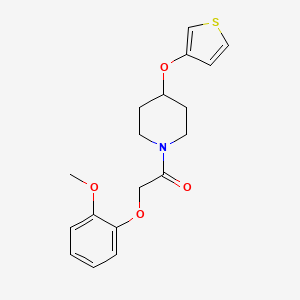
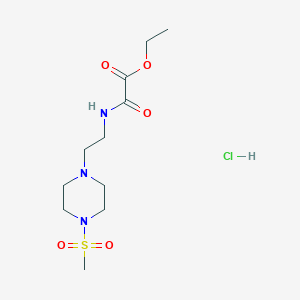
![5-fluoro-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2844452.png)
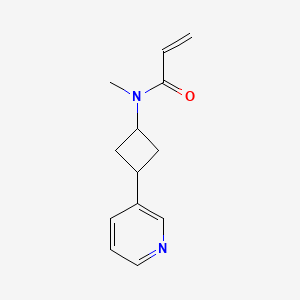

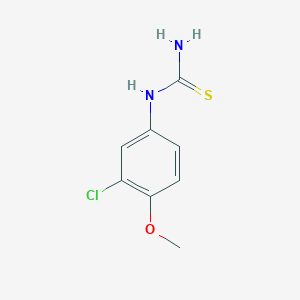
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2844457.png)
![3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2844458.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2844460.png)
